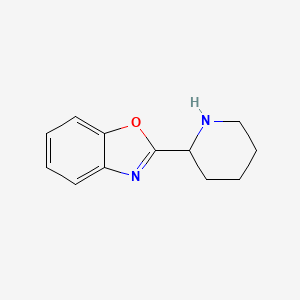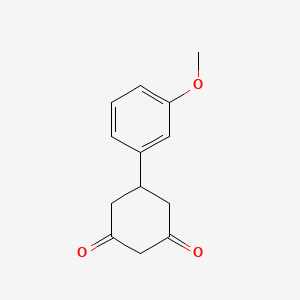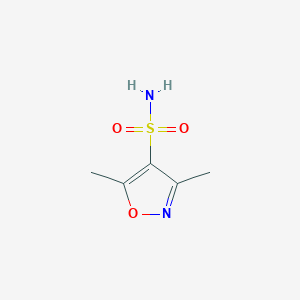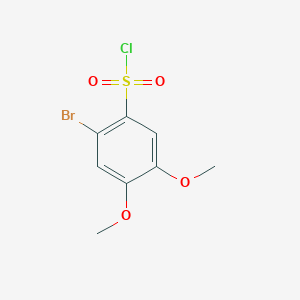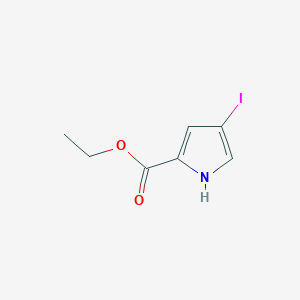
Ethyl 4-iodo-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-iodo-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 433267-56-2 and a molecular weight of 265.05 .
Molecular Structure Analysis
The InChI code for Ethyl 4-iodo-1H-pyrrole-2-carboxylate is1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 . Physical And Chemical Properties Analysis
The melting point of Ethyl 4-iodo-1H-pyrrole-2-carboxylate is between 63 - 64 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis
“Ethyl 4-iodo-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C7H8INO2 . It is used in the synthesis of various other chemical compounds.
Pharmaceutical Research
Compounds containing the pyrrole moiety, such as “Ethyl 4-iodo-1H-pyrrole-2-carboxylate”, have been found to exhibit a broad range of biological properties. They are often used in the development of new drugs .
Antibacterial Research
Pyrrole derivatives have been reported to show antibacterial activity . Therefore, “Ethyl 4-iodo-1H-pyrrole-2-carboxylate” could potentially be used in antibacterial research.
Antitumor Research
Pyrrole derivatives have also been reported to show antitumor activity . This suggests that “Ethyl 4-iodo-1H-pyrrole-2-carboxylate” could be used in antitumor research.
Antidiabetic Research
Pyrrole derivatives have been reported to show antidiabetic activity . This suggests that “Ethyl 4-iodo-1H-pyrrole-2-carboxylate” could be used in antidiabetic research.
Anti-allergic Research
Pyrrole derivatives have been reported to show anti-allergic activity . This suggests that “Ethyl 4-iodo-1H-pyrrole-2-carboxylate” could be used in anti-allergic research.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-iodo-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKCWRCTDUDSDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415924 |
Source


|
| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433267-56-2 |
Source


|
| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)
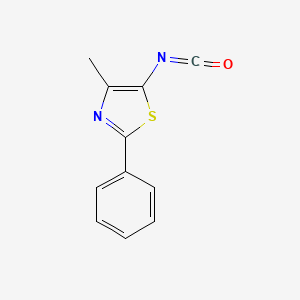
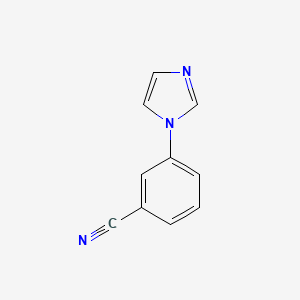
![5-Bromobenzo[b]thiophene-3-carbonyl chloride](/img/structure/B1309579.png)
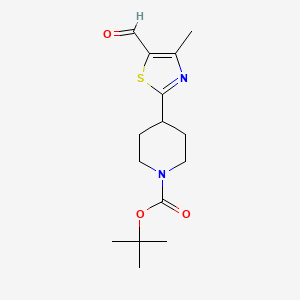
![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)
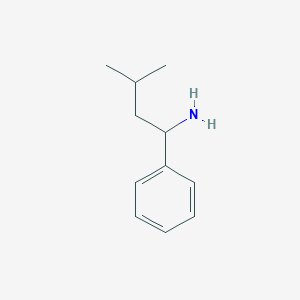
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine](/img/structure/B1309590.png)
